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molecular formula C24H21NO3 B8305871 5-benzyloxy-3-phenyl-1H-2-indole-carboxylic acid ethylester

5-benzyloxy-3-phenyl-1H-2-indole-carboxylic acid ethylester

Cat. No. B8305871
M. Wt: 371.4 g/mol
InChI Key: CKGLEDHIOHOSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343811

Procedure details

Twenty-six grams (92.4 m mole) of 5-hydroxy-3-phenyl-1H-2-indole carboxylic acid ethylester were refluxed for four days with 27.6 g of potassium carbonate and 11 ml (92.4 mole) of benzylbromide in 700 ml of methyl-ethylketone. After filtration and evaporation, the residue was chromatographed on silicagel (solvent: toluene).
Name
5-hydroxy-3-phenyl-1H-2-indole carboxylic acid ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][C:11]([OH:21])=[CH:10][CH:9]=2)=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:28](Br)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CC(CC)=O>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][C:11]([O:21][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[CH:10][CH:9]=2)=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
5-hydroxy-3-phenyl-1H-2-indole carboxylic acid ethylester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1C1=CC=CC=C1)O
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
11 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silicagel (solvent: toluene)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1C1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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